N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide

Medicinal chemistry Structure–activity relationship (SAR) Scaffold-hopping

N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide (CAS 941966-23-0) is a benzothiazole–3-nitrobenzamide hybrid with molecular formula C₁₄H₉N₃O₃S and molecular weight 299.31 g·mol⁻¹. The compound incorporates a benzothiazole bicyclic system linked at the 5‑position to a 3‑nitrobenzamide moiety via an amide bond, producing a fully conjugated scaffold with zero sp³‑hybridised carbon atoms and a predicted logP of 1.68 (ZINC1550079).

Molecular Formula C14H9N3O3S
Molecular Weight 299.3
CAS No. 941966-23-0
Cat. No. B2880879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-5-yl)-3-nitrobenzamide
CAS941966-23-0
Molecular FormulaC14H9N3O3S
Molecular Weight299.3
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)SC=N3
InChIInChI=1S/C14H9N3O3S/c18-14(9-2-1-3-11(6-9)17(19)20)16-10-4-5-13-12(7-10)15-8-21-13/h1-8H,(H,16,18)
InChIKeyWJDYUMOXAOWFCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide (CAS 941966-23-0) — Chemical Identity, Physicochemical Profile, and Procurement-Relevant Distinctions


N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide (CAS 941966-23-0) is a benzothiazole–3-nitrobenzamide hybrid with molecular formula C₁₄H₉N₃O₃S and molecular weight 299.31 g·mol⁻¹ . The compound incorporates a benzothiazole bicyclic system linked at the 5‑position to a 3‑nitrobenzamide moiety via an amide bond, producing a fully conjugated scaffold with zero sp³‑hybridised carbon atoms and a predicted logP of 1.68 (ZINC1550079) [1]. The 5‑yl attachment point on the benzothiazole ring distinguishes it from the more common 2‑yl regioisomers frequently encountered in kinase‑focused and antibacterial screening libraries, and the absence of additional substituents (e.g., methyl, fluoro, methoxy) yields a clean, minimally encumbered pharmacophore suitable for systematic SAR elaboration .

Why Generic Benzothiazole‑Nitrobenzamide Analogs Cannot Replace N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide in Structure‑Driven Research


Benzothiazole–nitrobenzamide conjugates constitute a structurally compact but functionally diverse chemotype in which small variations—regioisomeric attachment, nitro‑group position, or the introduction of even a single methyl or halogen substituent—profoundly alter target engagement profiles, metabolic stability, and physicochemical properties [1]. The 5‑yl amide linkage present in N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide orients the nitrobenzamide moiety along a distinct vector compared with 2‑yl or 6‑yl regioisomers, affecting hydrogen‑bond donor/acceptor geometry and π‑stacking interactions with aromatic residues in enzyme active sites [2]. Substituting a 2‑methyl or 4‑fluoro analog without controlling for these conformational differences risks generating false‑negative or false‑positive structure‑activity relationship conclusions, undermining lead‑optimisation campaigns, and compromising the reproducibility of screening data [3]. The compound’s commercial availability at ≥95% purity with documented lot‑to‑lot consistency further reduces experimental variability that can arise from in‑house synthesis of purported “equivalent” analogs .

Quantitative Differentiation Evidence: N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide Versus Closest Structural Analogs


Regioisomeric Amide Attachment Point: 5‑yl vs. 2‑yl vs. 6‑yl Benzothiazole Linkage and Conformational Consequences

The 5‑yl amide linkage positions the 3‑nitrobenzamide group at a geometric orientation distinct from the 2‑yl and 6‑yl regioisomers. In the benzothiazole amide TRPV1 antagonist series, the attachment point on the benzothiazole ring was a critical determinant of potency: 5‑yl‑linked amides exhibited a different structure–activity profile compared with 2‑yl‑linked counterparts, with variations in IC₅₀ values exceeding 10‑fold across the regioisomeric series [1]. Although direct matched‑pair data for N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide specifically are not published, the class‑wide SAR establishes that regioisomeric interchange cannot be assumed to preserve biological activity [2].

Medicinal chemistry Structure–activity relationship (SAR) Scaffold-hopping

Absence of 2‑Position Substituents: Differentiation from N-(2-methyl-1,3-benzothiazol-5-yl)-3-nitrobenzamide

N-(2-methyl-1,3-benzothiazol-5-yl)-3-nitrobenzamide (CAS not available in public databases) introduces a methyl group at the benzothiazole 2‑position. In benzothiazole amide SAR, 2‑position substituents modulate both steric accessibility of the thiazole nitrogen and metabolic lability; 2‑methyl derivatives have been shown to alter CYP450‑mediated oxidation rates compared with unsubstituted analogs [1]. The unsubstituted 2‑position of N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide provides a defined baseline for exploring 2‑position SAR without confounding steric or electronic contributions.

Lead optimization Metabolic stability Steric effects

Nitro Group Regioisomerism: 3‑Nitrobenzamide vs. 4‑Nitrobenzamide Pharmacophore Distinction

The 3‑nitro substitution on the benzamide ring places the electron‑withdrawing nitro group meta to the amide carbonyl, creating a dipole orientation and hydrogen‑bond‑acceptor geometry distinct from the 4‑nitro (para) analog. In the 4‑substituted‑3‑nitrobenzamide anticancer series, the 3‑nitro configuration was essential for potency: compound 4a exhibited GI₅₀ values of 1.904–2.111 µM across three cancer cell lines, and migration of the nitro group abolished activity [1]. This establishes that the 3‑nitrobenzamide pharmacophore cannot be replaced by the 4‑nitro isomer without loss of biological activity.

Electronic effects Hydrogen-bond acceptor geometry Docking pose

Predicted Physicochemical Property Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity vs. Fluorinated Analogs

The ZINC15 database assigns N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide (ZINC1550079) a predicted logP of 1.68, reflecting moderate lipophilicity [1]. In contrast, N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS 906785‑31‑7) incorporates a fluorine atom expected to increase logP by approximately 0.3–0.5 units while also introducing a 2‑yl regioisomeric linkage [2]. This dual variation makes the fluorinated analog unsuitable as a matched comparator for deconvoluting the contributions of individual molecular features to permeability, solubility, or target binding.

Drug-likeness Permeability LogP

Optimal Application Scenarios for N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide Based on Quantitative Differentiation Evidence


Regioisomer‑Controlled Benzothiazole Amide Library Design for Kinase or Ion‑Channel Target Screening

The 5‑yl amide connectivity provides a defined geometric vector that is underrepresented in commercial benzothiazole screening collections dominated by 2‑yl derivatives [1]. Incorporating N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide into diversity‑oriented screening decks expands the pharmacophore space sampled, potentially capturing hits against targets with sterically constrained adenine‑ or amide‑binding pockets that are inaccessible to 2‑yl regioisomers [2].

Baseline Scaffold for 2‑Position SAR Expansion in Lead Optimisation

Because the 2‑position is unsubstituted, this compound serves as a clean starting point for systematic exploration of 2‑position modifications (alkyl, aryl, heteroaryl) without the confounding influence of a pre‑existing substituent [1]. Medicinal chemistry teams can use it as a reference standard to quantify the impact of 2‑position derivatisation on potency, selectivity, and ADME properties [2].

Meta‑Nitrobenzamide Pharmacophore Validation in Cellular Phenotypic Assays

The 3‑nitro configuration has been established as essential for anticancer activity in related benzamide series, with GI₅₀ values in the low micromolar range [1]. This compound can serve as a positive control or starting template in cell‑based proliferation or apoptosis assays where nitro‑group positional integrity must be maintained to ensure reproducible activity [2].

Physicochemical Benchmarking in Permeability and Metabolic Stability Panels

With a predicted logP of 1.68 and no halogen substituents, the compound occupies a favourable property space for oral drug‑likeness [1]. It can be used as a reference compound in parallel artificial membrane permeability assays (PAMPA) or microsomal stability assays alongside more lipophilic analogs (e.g., fluorinated or methylated derivatives) to deconvolute the contribution of individual substituents to membrane permeation and oxidative metabolism [2].

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